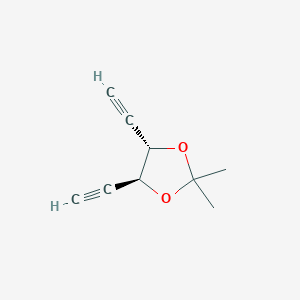![molecular formula C12H16I2O B14222449 Benzene, [[(5,5-diiodopentyl)oxy]methyl]- CAS No. 823180-22-9](/img/structure/B14222449.png)
Benzene, [[(5,5-diiodopentyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- is an organic compound with the molecular formula C12H16I2O . This compound consists of a benzene ring substituted with a 5,5-diiodopentyl group attached via an oxygen atom to a methyl group. The presence of iodine atoms in the structure makes it particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- typically involves the following steps:
Formation of 5,5-diiodopentanol: This can be achieved by the iodination of pentanol using iodine and a suitable oxidizing agent.
Etherification: The 5,5-diiodopentanol is then reacted with benzyl chloride in the presence of a base to form the desired ether compound.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- undergoes various types of chemical reactions:
Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of the corresponding hydrocarbon.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to Benzene, [[(5,5-diiodopentyl)oxy]methyl]- include:
Benzene, [[(5-iodopentyl)oxy]methyl]: Lacks one iodine atom, which may affect its reactivity and applications.
Benzene, [[(5,5-dibromopentyl)oxy]methyl]: Contains bromine atoms instead of iodine, leading to different chemical properties and reactivity.
Benzene, [[(5,5-dichloropentyl)oxy]methyl]: Contains chlorine atoms, which are less reactive compared to iodine.
The uniqueness of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- lies in its iodine content, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
823180-22-9 |
|---|---|
Fórmula molecular |
C12H16I2O |
Peso molecular |
430.06 g/mol |
Nombre IUPAC |
5,5-diiodopentoxymethylbenzene |
InChI |
InChI=1S/C12H16I2O/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clave InChI |
BEVRINKWKJFHFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)

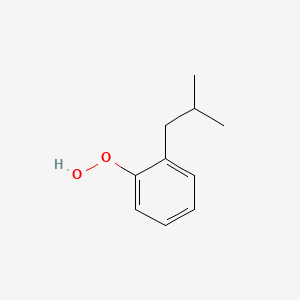
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
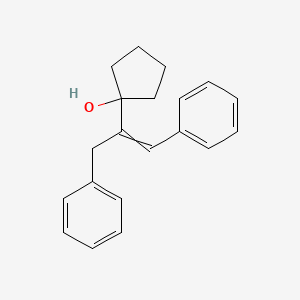
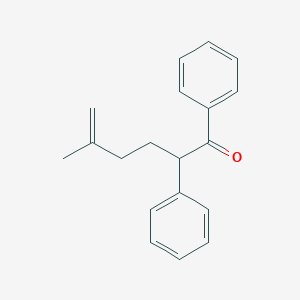
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

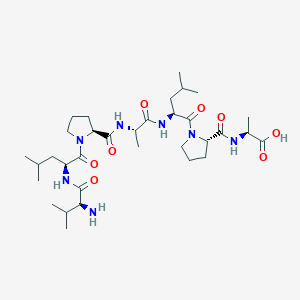
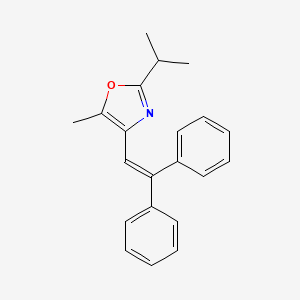
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
